molecular formula C20H23N5O2 B7554034 Plasma kallikrein-IN-3

Plasma kallikrein-IN-3

Numéro de catalogue B7554034
Poids moléculaire: 365.4 g/mol
Clé InChI: ULUARQDPFVJPMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Plasma kallikrein-IN-3 is a protease enzyme that is involved in the regulation of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme is synthesized through a complex method and has been extensively researched for its potential applications in scientific research.

Mécanisme D'action

Plasma kallikrein-IN-3 acts as a protease enzyme, cleaving specific proteins and peptides involved in blood coagulation and inflammation. The enzyme is involved in the activation of the kinin-kallikrein system, which plays a role in the regulation of blood pressure, inflammation, and pain perception. Plasma kallikrein-IN-3 has also been shown to interact with other proteins involved in blood clotting, such as factor XII and prekallikrein.
Biochemical and Physiological Effects:
Plasma kallikrein-IN-3 has a variety of biochemical and physiological effects, including its role in blood coagulation and inflammation. The enzyme has been shown to activate the kinin-kallikrein system, leading to the production of bradykinin, a peptide involved in the regulation of blood pressure and pain perception. Additionally, plasma kallikrein-IN-3 has been shown to cleave specific proteins involved in blood clotting, leading to the formation of fibrin and the activation of platelets.

Avantages Et Limitations Des Expériences En Laboratoire

Plasma kallikrein-IN-3 has several advantages for use in lab experiments, including its specificity for certain proteins and peptides involved in blood coagulation and inflammation. However, the enzyme can be difficult to purify and may require specialized equipment and expertise. Additionally, the enzyme may be unstable under certain conditions, making it difficult to work with in some experiments.

Orientations Futures

There are several future directions for research on plasma kallikrein-IN-3. One area of interest is the development of inhibitors of the enzyme for use in the treatment of blood clotting disorders and inflammatory diseases. Additionally, research may focus on the role of plasma kallikrein-IN-3 in the development of thrombosis and other clotting disorders. Finally, researchers may investigate the potential for plasma kallikrein-IN-3 as a biomarker for certain diseases or conditions.

Applications De Recherche Scientifique

Plasma kallikrein-IN-3 has potential applications in scientific research, particularly in the study of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme has been shown to have a role in the regulation of blood clotting, and research has suggested that it may be involved in the development of thrombosis and other clotting disorders. Additionally, plasma kallikrein-IN-3 has been shown to have anti-inflammatory properties, and research has suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUARQDPFVJPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-amino-2,4-dimethylpyridin-3-yl)methyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate (80.0 mg, 0.318 mmol) in DCM (3 ml) were added HOAt (87.0 mg, 0.637 mmol), collidine (0.127 ml, 0.955 mmol), 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (73.9 mg, 0.318 mmol) and HATU (81.0 mg, 0.212 mmol). After stirring for 2 h at rt, all volatiles were removed in vacuo. The crude intermediate was purified by column chromatography (CombiFlash Companion, 12 g SiO2, TBME to TBME+10% MeOH), dissolved in DCM (3 ml) and TFA (1 ml), kept for 14 h at rt, and concentrated. Purification by column chromatography (CombiFlash Rf, 13 g RediSep Rf C18, MeCN:water 5:95+0.1% TFA to MeCN) afforded the title compound as. 1H-NMR (DMSO-d6, 400 MHz): 2.37 (s, 3H), 3.73 (s, 3H), 4.27 (d, 2H), 5.24 (s, 1H), 6.64 (s, 1H), 6.91 (d, 2H), 7.23 (d, 2H), 7.70 (br, s, 2H), 7.84 (s, 1H), 8.14-8.19 (m, 2H), 13.59 (s, 1H). LCMS RtK=0.71 min, [M+H]+=366.4.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
0.127 mL
Type
reactant
Reaction Step Two
Quantity
73.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
81 mg
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.